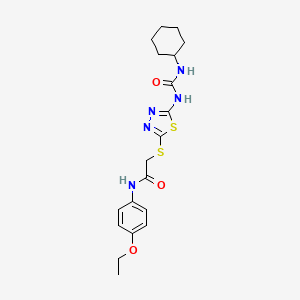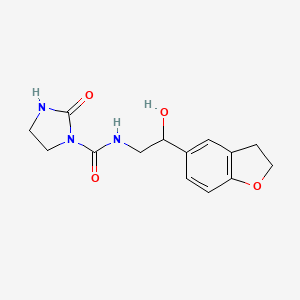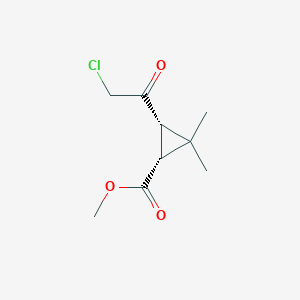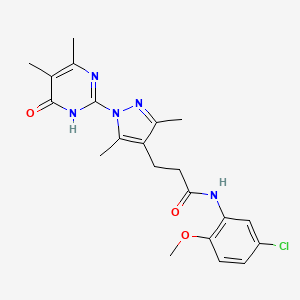
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. MPTP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mécanisme D'action
The mechanism of action of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. This compound is metabolized in the body to a compound called MPP+, which is taken up by dopaminergic neurons in the brain and causes their degeneration.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, inflammation, and cell death in a variety of cell types. This compound has also been shown to cause a decrease in dopamine levels in the brain, leading to symptoms similar to those of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and has been extensively studied, making it a well-characterized model system. However, there are also limitations to its use. This compound is a toxic compound that can cause harm to researchers if not handled properly. Additionally, the effects of this compound on cells and animals may not fully reflect the effects of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione. One area of interest is the development of new compounds that can selectively target mitochondrial complex I, without the toxic effects of this compound. Another area of research is the development of new animal models for studying Parkinson's disease, which may better reflect the disease in humans. Finally, there is interest in the development of new therapies for Parkinson's disease based on the mechanisms of action of this compound and related compounds.
Méthodes De Synthèse
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with phenethyl mercaptan in the presence of a base. Other methods include the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethyl bromide, or the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethylamine followed by oxidation.
Applications De Recherche Scientifique
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential applications in scientific research. One area of research that has received a great deal of attention is the study of Parkinson's disease. This compound has been shown to cause symptoms similar to those of Parkinson's disease in humans and animals, and has been used as a model for studying the disease. This compound has also been studied for its potential applications in cancer research, as it has been shown to have antitumor activity.
Propriétés
IUPAC Name |
1-(1-phenylethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(9-5-3-2-4-6-9)14-11(16)7-10(15)13-12(14)17/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDCDFJNAGZTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)


![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)




![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)


![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)